5-Methoxyisoquinoline 5-Methoxyisoquinoline
Brand Name: Vulcanchem
CAS No.: 90806-58-9
VCID: VC2361465
InChI: InChI=1S/C10H9NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-7H,1H3
SMILES: COC1=CC=CC2=C1C=CN=C2
Molecular Formula: C10H9NO
Molecular Weight: 159.18 g/mol

5-Methoxyisoquinoline

CAS No.: 90806-58-9

Cat. No.: VC2361465

Molecular Formula: C10H9NO

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxyisoquinoline - 90806-58-9

Specification

CAS No. 90806-58-9
Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
IUPAC Name 5-methoxyisoquinoline
Standard InChI InChI=1S/C10H9NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-7H,1H3
Standard InChI Key NRQNEMBSIAIKFB-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1C=CN=C2
Canonical SMILES COC1=CC=CC2=C1C=CN=C2

Introduction

Chemical Identity and Structure

Basic Identification

5-Methoxyisoquinoline is an isoquinoline derivative with molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol . The compound is identified by CAS number 90806-58-9 and is also known by synonyms such as 5-Methoxy-isoquinoline and isoquinoline, 5-methoxy- . The structure consists of a bicyclic aromatic system with a methoxy (-OCH₃) substituent at position 5 of the isoquinoline ring.

Structural Characteristics

The isoquinoline backbone provides significant aromaticity, while the methoxy group at position 5 influences the electronic properties of the ring system. This structural configuration is important for its chemical reactivity and potential biological interactions. The compound's structure can be represented by the following technical identifiers:

Table 1: Structural Identifiers of 5-Methoxyisoquinoline

Identifier TypeValue
IUPAC Name5-methoxyisoquinoline
InChIInChI=1S/C10H9NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-7H,1H3
InChIKeyNRQNEMBSIAIKFB-UHFFFAOYSA-N
SMILESCOC1=CC=CC2=C1C=CN=C2

Data from PubChem database

Physical and Chemical Properties

Physical Properties

5-Methoxyisoquinoline exhibits specific physical properties that are relevant to its handling and applications in research and synthesis.

Table 2: Physical Properties of 5-Methoxyisoquinoline

PropertyValue
Physical StateSolid
Density1.1±0.1 g/cm³
Boiling Point295.6±13.0 °C at 760 mmHg
Flash Point108.4±10.1 °C
Vapor Pressure0.0±0.6 mmHg at 25°C
Index of Refraction1.611
LogP1.87
Polar Surface Area (PSA)22.12000

Data compiled from chemical property databases

Chemical Reactivity

The chemical reactivity of 5-methoxyisoquinoline is influenced by both the isoquinoline ring system and the methoxy substituent. The isoquinoline core contributes to the compound's aromaticity and potential for electrophilic substitution reactions, while the methoxy group acts as an electron-donating substituent that can influence reactivity patterns, particularly at positions ortho and para to its location on the ring.

Synthesis Methods

Synthetic Routes

Several synthetic approaches for preparing 5-methoxyisoquinoline have been documented in the literature. While direct information about its synthesis is limited in the provided search results, related compounds provide insights into potential methods:

  • One potential route involves methoxylation of isoquinoline at the 5-position through directed metalation followed by reaction with a suitable methoxylating agent.

  • Another approach might involve the synthesis of dibromoisoquinoline followed by selective substitution with methoxide, similar to the methodology described for synthesis of 7-bromo-5-methoxyquinoline .

  • Traditional isoquinoline synthesis methods such as the Bischler-Napieralski or Pictet-Spengler reactions could be modified to incorporate a methoxy group at the appropriate position of the starting materials.

Related Synthetic Examples

The synthesis of related compounds offers valuable insights. For instance, the patent CN112457243B describes a synthesis method for 7-bromo-5-methoxyquinoline that involves:

  • Skraup condensation reaction using 3,5-dibromoaniline and glycerol to obtain 5,7-dibromoquinoline

  • Reaction of 5,7-dibromoquinoline with sodium methoxide to obtain a mixture including 7-bromo-5-methoxyquinoline

  • Purification by column chromatography

Similar approaches could potentially be adapted for the synthesis of 5-methoxyisoquinoline, with appropriate modifications to the starting materials.

Applications in Medicinal Chemistry and Drug Development

Role in Pharmaceutical Research

5-Methoxyisoquinoline has been investigated as a building block and intermediate in pharmaceutical research, particularly in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors . The compound's influence on drug properties is significant, as demonstrated in studies that compare various isoquinoline derivatives.

Hepatitis C Virus Inhibitor Development

Research on macrocyclic inhibitors of Hepatitis C virus has incorporated 5-methoxyisoquinoline into compound design strategies. In one notable study, a 5-methoxyisoquinoline analogue (referred to as compound 18c) demonstrated significant improvements in pharmacokinetic properties:

Table 3: Pharmacokinetic Comparison of 5-Methoxyisoquinoline Derivative vs. Unsubstituted Analogue

CompoundReplicon IC₅₀ (10% FBS)Replicon IC₅₀ (50% NHS)Plasma AUC (μM·h)
5-Methoxyisoquinoline Derivative (18c)2.7 nM35 nM17.7
Unsubstituted Analogue (14a)Not specifiedNot specified~0.18 (estimated)

Data adapted from macrocyclic inhibitor research

The 5-methoxyisoquinoline-containing compound showed a nearly 100-fold improvement in plasma AUC (area under the curve) compared to the unsubstituted analogue following an oral 5 mg/kg dose in rat studies . This dramatic enhancement in pharmacokinetic properties demonstrates the significant impact that the 5-methoxy substitution can have on drug-like properties.

Structure-Activity Relationships

Studies examining structure-activity relationships have revealed that 5-substituted isoquinolines, including 5-methoxyisoquinoline, can significantly enhance plasma exposure of drug candidates while maintaining potent activity. When compared to other substitutions at the 5-position (such as bromo, iodo, or thiomethyl) and substitutions at the 6-position, the 5-methoxy group provided one of the most balanced profiles in terms of potency retention and pharmacokinetic improvement .

Comparative Analysis with Related Compounds

Comparison with 5-Methoxyquinoline

5-Methoxyisoquinoline differs from its structural isomer 5-methoxyquinoline (CAS: 6931-19-7) in the arrangement of the nitrogen atom within the heterocyclic system. While both compounds share the methoxy substitution at position 5, the distinct positioning of the nitrogen atom leads to different chemical and biological properties .

Table 4: Comparison of 5-Methoxyisoquinoline and 5-Methoxyquinoline

Property5-Methoxyisoquinoline5-Methoxyquinoline
Molecular FormulaC₁₀H₉NOC₁₀H₉NO
Molecular Weight159.18 g/mol159.18 g/mol
CAS Number90806-58-96931-19-7
InChIKeyNRQNEMBSIAIKFB-UHFFFAOYSA-NZFVRPAOFSPXEIM-UHFFFAOYSA-N
Ring SystemIsoquinoline (nitrogen at position 2)Quinoline (nitrogen at position 1)

Data compiled from PubChem database

Derivatives and Analogues

Several derivatives of 5-methoxyisoquinoline have been developed for research purposes:

  • 5-Methoxyisoquinoline N-oxide (CAS: 1179148-75-4): Contains an additional oxygen atom bonded to the nitrogen, altering its electronic properties and reactivity .

  • 1-Iodo-5-methoxyisoquinoline (CAS: 1207448-20-1): Incorporates an iodine atom at position 1, providing a reactive site for further functionalization, particularly for coupling reactions.

These derivatives expand the utility of the 5-methoxyisoquinoline scaffold in organic synthesis and medicinal chemistry.

Current Research and Future Directions

Ongoing Research

Current research involving 5-methoxyisoquinoline focuses on several areas:

Future Research Directions

Several promising directions for future research include:

  • Structure Modification: Further exploration of substitution patterns on the isoquinoline scaffold to optimize biological activity and pharmacokinetic properties.

  • Mechanistic Studies: Investigation of the specific mechanisms by which 5-methoxyisoquinoline derivatives exert their biological effects.

  • Expanded Application: Exploration of applications beyond hepatitis C virus inhibition, potentially including other viral targets, bacterial pathogens, or cancer.

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